{3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl}boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “{3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl}boronic acid” is a boronic acid derivative with a molecular weight of 176.97 . It has a complex structure that includes a triazolo[4,3-a]pyridine ring substituted with a methyl group and a boronic acid group .
Molecular Structure Analysis
The molecular structure of this compound includes a triazolo[4,3-a]pyridine ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This structure is substituted with a methyl group at the 3-position and a boronic acid group .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the available literature, compounds with similar structures have been used in phosphine-free Suzuki-Miyaura cross-coupling reactions .Wissenschaftliche Forschungsanwendungen
MTPBA has been used in a variety of scientific research applications, including medicinal chemistry, drug discovery, and biochemistry. In medicinal chemistry, MTPBA has been used as a starting material for the synthesis of various drug compounds. In drug discovery, MTPBA has been used to synthesize various compounds with potential therapeutic effects. In biochemistry, MTPBA has been used to study the structure and function of various enzymes and proteins.
Wirkmechanismus
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Boronic acids are known to form reversible covalent bonds with proteins, which could potentially modulate the activity of target proteins .
Pharmacokinetics
They are primarily metabolized by the liver and excreted in the urine .
Result of Action
The specific molecular and cellular effects of {3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl}boronic acid are currently unknown due to the lack of studies on this compound .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For example, the pH of the environment can affect the formation of boronate esters, which are key intermediates in the action of boronic acids .
Vorteile Und Einschränkungen Für Laborexperimente
MTPBA is a relatively easy compound to synthesize and can be used in a variety of laboratory experiments. However, there are some limitations to its use. For example, MTPBA is a relatively unstable compound and is susceptible to hydrolysis and oxidation. Furthermore, MTPBA has limited solubility in water and other polar solvents, which can limit its use in certain experiments.
Zukünftige Richtungen
MTPBA has potential applications in a variety of fields, and there are several potential future directions for its use. For example, MTPBA could be used in the development of new drugs, as it has been shown to inhibit the activity of certain enzymes. In addition, MTPBA could be used to study the structure and function of various proteins and enzymes, as well as to explore new therapeutic targets. Finally, MTPBA could be used in the development of new materials and technologies, such as biosensors and nanomaterials.
Synthesemethoden
MTPBA can be synthesized by a variety of methods, including the use of boronic acid derivatives, such as 4-bromo-[1,2,4]triazolo[4,3-a]pyridin-6-ylboronic acid (BrTPBA). BrTPBA can be synthesized by reacting p-bromobenzoic acid with a solution of 4-amino-[1,2,4]triazolo[4,3-a]pyridine in the presence of a base. The reaction is then followed by a Suzuki-Miyaura cross-coupling reaction with 3-methyl-1-butyne to produce MTPBA.
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for {3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl}boronic acid involves the reaction of 3-methyl-[1,2,4]triazolo[4,3-a]pyridine with boronic acid in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out under an inert atmosphere and in a suitable solvent such as dichloromethane or tetrahydrofuran (THF). The resulting product is then purified by column chromatography to obtain the final compound.", "Starting Materials": ["3-methyl-[1,2,4]triazolo[4,3-a]pyridine", "boronic acid", "N,N'-diisopropylcarbodiimide (DIC)", "4-dimethylaminopyridine (DMAP)", "dichloromethane or tetrahydrofuran (THF)"], "Reaction": ["Under an inert atmosphere, dissolve 3-methyl-[1,2,4]triazolo[4,3-a]pyridine and boronic acid in a suitable solvent such as dichloromethane or tetrahydrofuran (THF).", "Add N,N'-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) to the reaction mixture.", "Stir the reaction mixture at room temperature for several hours.", "Quench the reaction by adding water and extract the product with a suitable organic solvent such as ethyl acetate.", "Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure.", "Purify the crude product by column chromatography using a suitable stationary phase and eluent to obtain the final compound." ] } | |
CAS-Nummer |
1231934-39-6 |
Molekularformel |
C7H8BN3O2 |
Molekulargewicht |
176.97 g/mol |
IUPAC-Name |
(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)boronic acid |
InChI |
InChI=1S/C7H8BN3O2/c1-5-9-10-7-3-2-6(8(12)13)4-11(5)7/h2-4,12-13H,1H3 |
InChI-Schlüssel |
FKLWIBNFXSLOBQ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CN2C(=NN=C2C=C1)C)(O)O |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.